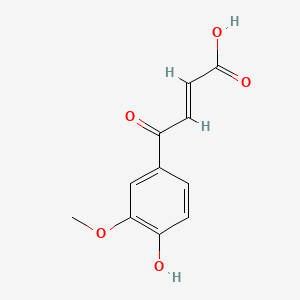
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a hydroxy group, a methoxy group, and a butenoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid typically involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and malonic acid. The reaction is carried out under reflux conditions in the presence of a base, such as sodium hydroxide, to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl compounds .
Aplicaciones Científicas De Investigación
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the butenoic acid moiety.
Ferulic Acid: Contains similar functional groups but differs in the position and structure of the carbon chain.
Vanillin: Similar in structure but with a different functional group arrangement
Uniqueness
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the presence of the butenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
86690-98-4 |
|---|---|
Fórmula molecular |
C11H10O5 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
(E)-4-(4-hydroxy-3-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-4+ |
Clave InChI |
GHZCXWOSHPZAQI-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C(=O)/C=C/C(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















